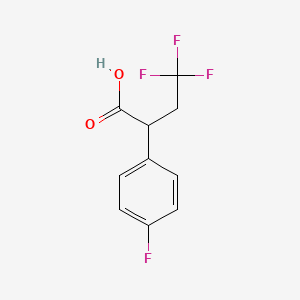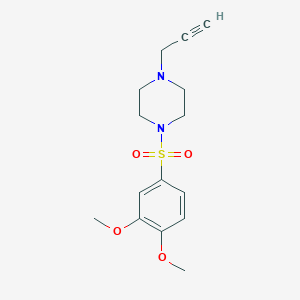![molecular formula C24H26ClN5O3S B2509503 2-({6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1207047-29-7](/img/structure/B2509503.png)
2-({6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties . The presence of the piperazine and pyridazinone moieties in its structure suggests potential biological activity, making it a subject of interest in medicinal chemistry research.
Preparation Methods
The synthesis of 2-({6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-chlorophenylpiperazine with a pyridazinone derivative under reflux conditions in the presence of a suitable base such as potassium carbonate . The reaction is carried out in a solvent like acetone for 24 hours. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogen atoms can be replaced by other nucleophiles.
Scientific Research Applications
2-({6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s.
Pharmacology: Its analgesic and anti-inflammatory properties make it a candidate for developing new pain relief medications.
Antimicrobial Research: The compound’s structure suggests potential antibacterial and antifungal activities, making it a subject of interest in antimicrobial research.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This action can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease. Additionally, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar compounds include other pyridazinone derivatives such as:
6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Known for its anti-inflammatory activity.
Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate: Studied for its potential analgesic properties.
What sets 2-({6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide apart is its unique combination of the piperazine and pyridazinone moieties, which may confer a broader spectrum of biological activities and higher potency in certain applications.
Properties
IUPAC Name |
2-[6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazin-3-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O3S/c1-32-17-7-8-19(21(15-17)33-2)26-23(31)16-34-24-10-9-22(27-28-24)30-13-11-29(12-14-30)20-6-4-3-5-18(20)25/h3-10,15H,11-14,16H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMMYBYJJBZFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3CCN(CC3)C4=CC=CC=C4Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2509421.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)methanesulfonamide](/img/structure/B2509422.png)
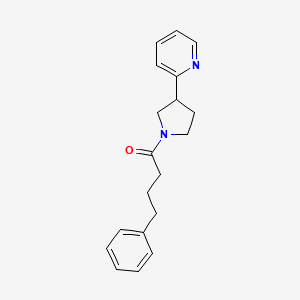
![Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2509427.png)
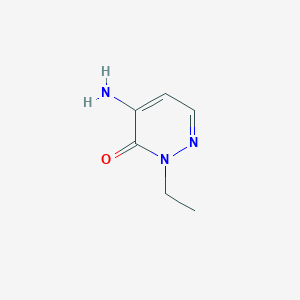
![N-[(4-METHYLPHENYL)METHYL]-2-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B2509430.png)
![2-[2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B2509432.png)
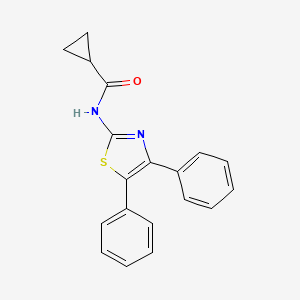
![3-ethyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509434.png)
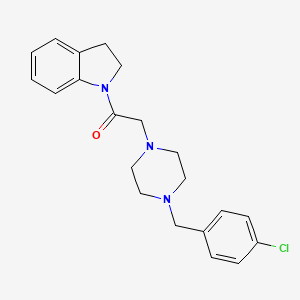
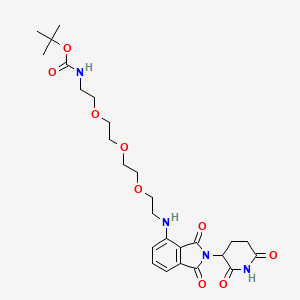
![2-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole](/img/structure/B2509440.png)
